molecular formula C10H12N2O2 B2887175 5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1175976-88-1

5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B2887175
CAS RN: 1175976-88-1
M. Wt: 192.218
InChI Key: BCTHJUHTBUBTTN-UHFFFAOYSA-N
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Description

Benzoxazinones are a type of chemical compound that are part of a larger class known as heterocycles . They have a wide range of applications in the field of medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of benzoxazinones consists of a benzene ring fused to an oxazine ring . The exact structure of “5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one” would include additional functional groups as indicated by its name.


Chemical Reactions Analysis

Benzoxazinones can undergo a variety of chemical reactions, including substitutions and ring-opening reactions . The specific reactions that “5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one” can undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazinones can vary depending on their specific structure . These properties can include melting point, boiling point, solubility, and stability.

Scientific Research Applications

Electrosynthesis of Amides

Amides are fundamental components in biological systems and the pharmaceutical industry. The electrosynthesis of amides is a greener and more sustainable approach to amide synthesis, which is traditionally one of the most common chemical reactions in drug development . The compound can be utilized in the electrosynthesis process, potentially leading to more environmentally friendly production methods for amides.

Microwave-Assisted Amidation

Microwave-assisted amidation is an environmentally benign synthesis method that uses microwave radiation for efficient heating and imidazolium ionic liquids as catalysts . The compound can be involved in this process, contributing to the synthesis of amides from carboxylic acid derivatives, which are important in biological roles and as contrast agents in radiographic methods.

Polymer Surface Modification

Surface modification of polymers can enhance their properties for various applications. The compound can be used to modify the surface of polymers like polydimethylsiloxane (PDMS), which can be analyzed using techniques such as contact angle measurements, SIMS, XPS, and AFM . This application is crucial for developing materials with specific characteristics for industrial and research purposes.

Synthesis of Imidazole Derivatives

Imidazole derivatives exhibit a wide range of biological activities and are important in drug development. The compound can serve as a precursor or intermediate in the synthesis of imidazole-containing compounds, which have therapeutic potential for various diseases due to their antibacterial, anti-inflammatory, antitumor, and other pharmacological activities .

Biological Potential of Indole Derivatives

Indole derivatives are known for their diverse biological activities. The compound can be used in the synthesis of indole derivatives, which have applications in antiviral, anti-inflammatory, anticancer, and other therapeutic areas . This application is significant for the discovery and development of new drugs.

Inhibitors of Insulin Release and Vascular Smooth Muscle Relaxants

The compound can act as an isostere for other chemical structures, such as 2,2-dimethylchromans, which are known to inhibit insulin release and relax vascular smooth muscles . This application is particularly relevant in the context of diabetes management and cardiovascular research.

Mechanism of Action

The mechanism of action of benzoxazinones can vary widely depending on their specific structure and the biological system they interact with . Without more specific information, it’s difficult to predict the mechanism of action of “5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one”.

Safety and Hazards

The safety and hazards associated with benzoxazinones can vary depending on their specific structure and how they are used . Always follow appropriate safety protocols when handling these compounds.

Future Directions

Benzoxazinones are an active area of research due to their diverse biological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and developing them into effective therapeutic agents.

properties

IUPAC Name

5-amino-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2)9(13)12-8-6(11)4-3-5-7(8)14-10/h3-5H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTHJUHTBUBTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(C=CC=C2O1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

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